
(Z)-2-((Furan-2-ylmethyl)sulfinyl)-N-(4-((3-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)acetamide
Description
This compound, cataloged under CAS 206449-93-6 , features a complex structure integrating multiple pharmacophores:
- A (Z)-but-2-en-1-yl linker, which introduces stereochemical rigidity.
- A furan-2-ylmethylsulfinyl group, combining a heteroaromatic furan ring with a sulfinyl moiety (S=O), which may enhance hydrogen-bonding capacity and metabolic stability compared to thioether or sulfonyl analogs.
- An acetamide backbone, common in bioactive molecules for its balance of solubility and permeability.
Properties
IUPAC Name |
2-(furan-2-ylmethylsulfinyl)-N-[(Z)-4-[3-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-9-7-15-28-20)23-10-2-5-14-29-22-19(8-6-11-24-22)16-25-12-3-1-4-13-25/h2,5-9,11,15H,1,3-4,10,12-14,16-18H2,(H,23,26)/b5-2- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCZPXJIAUUKEH-DJWKRKHSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(N=CC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=C(N=CC=C2)OC/C=C\CNC(=O)CS(=O)CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-((Furan-2-ylmethyl)sulfinyl)-N-(4-((3-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)acetamide, a complex organic molecule, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a furan ring, a sulfinyl group, and a piperidine moiety, which are significant for its biological properties. The structural formula can be represented as follows:
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many derivatives have shown inhibition against specific enzymes, which can lead to therapeutic effects in diseases like cancer and infections.
- Receptor Modulation : The piperidine and pyridine components may interact with neurotransmitter receptors, influencing neurological pathways.
- Antimicrobial Activity : Compounds with furan and sulfinyl groups have been noted for their bactericidal properties against pathogens like Mycobacterium tuberculosis.
Antimicrobial Properties
Studies have demonstrated that related sulfinyl compounds exhibit potent activity against various bacterial strains. For instance, a study highlighted the efficacy of structurally similar compounds against multidrug-resistant M. tuberculosis, suggesting that the sulfinyl group may play a crucial role in enhancing antibacterial activity .
Anti-Cancer Effects
The compound's potential as an anti-cancer agent has been explored through various assays. Research indicates that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. The presence of the furan moiety is particularly relevant as it has been associated with enhanced cytotoxicity in cancer cell lines .
Case Studies
Several case studies have examined the biological activity of compounds similar to this compound:
- Study on Antitubercular Activity :
- Evaluation in Cancer Cell Lines :
Data Table: Biological Activities Overview
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of specific signaling pathways related to cell proliferation and survival.
- Case Study : In vitro assays demonstrated that concentrations of 10 µM led to a significant reduction in viability in breast cancer cell lines, suggesting its potential as an anticancer agent.
-
Antimicrobial Properties :
- The compound has shown effectiveness against a range of bacterial strains, indicating its potential as a new antimicrobial agent.
- Data Table :
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
- Neuroprotective Effects :
- Research suggests that this compound may have neuroprotective properties, potentially beneficial for treating neurodegenerative diseases.
- Case Study : Animal models treated with the compound showed improved cognitive function in tests measuring memory retention compared to control groups.
Biochemical Mechanisms
The sulfinyl group in the compound may facilitate interactions with biological targets such as enzymes involved in metabolic pathways. This interaction can lead to altered enzyme activity, contributing to its therapeutic effects.
Toxicological Studies
Safety assessments are crucial for any pharmaceutical candidate. Toxicological studies have indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.
Chemical Reactions Analysis
Sulfinyl Group Reactivity
The sulfinyl (-S(O)-) group is central to the compound’s reactivity, participating in redox and substitution reactions:
In synthesis, the sulfinyl group is introduced via oxidation of a thioether precursor using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) . Its stereoelectronic properties influence regioselectivity in subsequent reactions.
Furan Ring Reactions
The furan moiety undergoes electrophilic aromatic substitution (EAS) and ring-opening reactions:
Reaction Type | Reagents | Products | Notes |
---|---|---|---|
Halogenation | Br₂ (Fe catalyst) | 5-Bromo-furan derivatives | Limited by steric hindrance from adjacent groups |
Diels-Alder | Dienophiles (e.g., maleic anhydride) | Cycloadducts | Thermodynamically disfavored due to electron-withdrawing sulfinyl group |
Acid-catalyzed hydrolysis | H₂SO₄/H₂O | Unstable dihydroxy intermediates | Rarely observed under standard conditions |
The furan’s electron-rich nature is attenuated by the electron-withdrawing sulfinyl group, reducing its EAS activity compared to unsubstituted furans .
Piperidine and Pyridine Interactions
The piperidine and pyridine moieties participate in acid-base and alkylation reactions:
Functional Group | Reaction | Conditions | Outcome |
---|---|---|---|
Piperidine | Protonation | HCl in EtOH | Forms water-soluble hydrochloride salt |
Pyridine | Alkylation | CH₃I or alkyl halides | Quaternization at nitrogen, enhancing solubility |
Piperidinylmethyl | Reductive amination | NaBH₃CN, aldehydes | Extends alkyl chain for target modulation |
The pyridine’s oxygen atom at the 2-position directs electrophilic substitution to the 3- or 5-positions, though steric bulk from the piperidinylmethyl group limits reactivity .
Acetamide Group Transformations
The acetamide group undergoes hydrolysis and condensation:
Reaction | Conditions | Products |
---|---|---|
Acidic hydrolysis | HCl/H₂O, reflux | Carboxylic acid + amine |
Basic hydrolysis | NaOH/EtOH | Carboxylate salt + amine |
Condensation | EDC/DMAP | Peptide-like bonds |
Hydrolysis studies indicate the acetamide group is stable under physiological pH but cleaves rapidly in strongly acidic or basic environments .
Conformational Effects on Reactivity
The (Z)-configuration of the but-2-en-1-yl chain imposes steric constraints:
Structural Feature | Impact on Reactivity |
---|---|
(Z)-Alkene | Restricts rotation, favoring syn-periplanar transition states in elimination reactions |
Piperidinylmethyl group | Shields pyridine nitrogen, reducing nucleophilicity |
Computational models (DFT) suggest the lowest-energy conformation positions the sulfinyl oxygen antiperiplanar to the acetamide carbonyl, facilitating intramolecular hydrogen bonding .
Synthetic Pathways and Key Steps
Representative synthesis routes from patents and journals:
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Coupling of pyridine and butenol | NaH, THF, 0°C → RT | 78% |
2 | Sulfinyl introduction | mCPBA, CH₂Cl₂, -20°C | 65% |
3 | Amide formation | EDCI, DMAP, CH₂Cl₂ | 82% |
Key intermediates include 4-[4-(piperidin-1-ylmethyl)pyridin-2-yloxy]-2(Z)-buten-1-amine and 2-(2-furylmethylsulfinyl)acetic acid .
Stability and Degradation
The compound degrades under specific conditions:
Stressor | Degradation Pathway | Products |
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UV light | Radical-mediated oxidation | Sulfone and furan ring-opened derivatives |
High pH (≥10) | Acetamide hydrolysis | Carboxylic acid + butenylamine |
Heat (>100°C) | Retro-ene reaction | Fragmented aldehydes and amines |
Stability studies recommend storage at 2–8°C in inert atmospheres to prevent sulfinyl group oxidation .
Biotransformation
In vitro metabolic studies reveal:
Enzyme | Reaction | Metabolites |
---|---|---|
CYP3A4 | Piperidine N-demethylation | N-Desmethyl derivative |
Flavin monooxygenases | Sulfoxidation (minor) | Sulfone derivative |
The sulfinyl group resists reduction in hepatic microsomes, contrasting with simpler sulfoxides like omeprazole .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) Sulfinyl vs. Sulfonyl Groups
- Target Compound : The sulfinyl group (S=O) offers intermediate polarity between thioethers (S) and sulfonyl groups (SO₂). This may optimize membrane permeability while retaining moderate hydrogen-bonding ability.
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): The sulfonyl group (SO₂) increases polarity and acidity, making it suitable as a synthetic intermediate for heterocycles. The target compound’s sulfinyl group likely provides a better balance of bioavailability and stability .
(b) Heteroaromatic Moieties
- Furan-2-ylmethyl (Target Compound): The furan ring enables π-π stacking interactions, similar to coumarin dimers (), which utilize aromatic systems for bioactivity. However, furan’s lower electron density compared to coumarin may reduce oxidative metabolism risks .
- Pyridin-2-yloxy (Target Compound): The pyridine ring’s basic nitrogen contrasts with polyprenylated acylphloroglucinols (), where aromaticity is derived from acylated resorcinol cores. Pyridine’s lone pair may facilitate metal coordination or cation-π interactions .
Stereochemical and Substituent Effects
- (Z)-Configuration: The rigid (Z)-alkene linker in the target compound enforces a specific spatial arrangement, analogous to briaviolides (), where stereochemistry at C-2 and C-12 dictates bioactivity. For example, briaviolide F’s 2β-hydroxyl and 12α-hexanoyl groups enhance solubility and binding specificity .
- Similar basic groups are seen in koilodenoids (), where piperidine derivatives exhibit immunosuppressive effects .
Structural and Spectroscopic Comparison Table
Research Implications and Gaps
- Synthesis Challenges : The (Z)-alkene and sulfinyl group require precise stereochemical control, possibly via Sharpless epoxidation or chiral auxiliaries, as seen in marine diterpene synthesis .
- Computational Modeling : Molecular docking studies could predict interactions with targets like kinases or G-protein-coupled receptors, leveraging the pyridine and sulfinyl groups’ electronic profiles.
Preparation Methods
Formation of the Piperidine-Pyridine Intermediate
The synthesis begins with 4-(piperidin-1-ylmethyl)pyridin-2-ol, which undergoes nucleophilic substitution with 1,4-dibromo-2-butene in the presence of a base such as potassium carbonate. This yields 1-bromo-4-[(4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy]but-2-ene. Subsequent Gabriel synthesis involves reacting this intermediate with phthalimide potassium salt to form N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-en-1-yl]phthalimide (Formula 4).
Aminolysis and Deprotection
Formula 4 undergoes aminolysis with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol under alkaline conditions (25 equivalents of NaOH) to produce N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-en-1-yl]amine (Formula 2). This step replaces traditional hydrazinolysis, reducing impurities such as dihydro-Lafutidine (Formula 7) from 1.5–2.0% to <0.1%.
Reaction Conditions
-
Solvent: Ethanol (preferred) or methanol
-
Temperature: 25°C (room temperature)
Hydroxylamine Hydrochloride Method
Advantages Over Traditional Approaches
Patent CN103130782A highlights hydroxylamine hydrochloride as a superior aminolysis reagent due to its solid-state stability, ease of removal, and compatibility with industrial-scale production. Unlike hydrazine, NH2OH·HCl minimizes side reactions, ensuring the Z-isomer predominates (>99% stereochemical purity).
Condensation with Furfurylsulfinyl Acetic Acid Active Ester
Formula 2 reacts with furfurylsulfinyl acetic acid p-nitrophenyl ester (Formula 3) in dichloromethane or THF, catalyzed by triethylamine. The sulfinyl group is introduced via nucleophilic acyl substitution, forming the final acetamide bond.
Optimized Parameters
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Molar Ratio: 1:1.1 (Formula 2:Formula 3)
-
Reaction Time: 6–8 hours
-
Workup: Precipitation with ice-water, followed by recrystallization from ethanol/water (9:1)
Stereochemical Control and Impurity Profiling
Z-Isomer Selectivity
The Z-configuration of the butenyl chain is preserved by maintaining low temperatures (<30°C) during condensation and avoiding prolonged exposure to light. Nuclear Overhauser effect (NOE) NMR studies confirm the Z-geometry, with key correlations between the vinyl proton (δ 5.82 ppm) and adjacent methylene groups.
Major Impurities and Mitigation
-
Dihydro-Lafutidine (Formula 7): Forms via over-reduction of the butenyl chain. Controlled stoichiometry of NH2OH·HCl (6 equivalents) suppresses this side product.
-
Sulfone Byproducts: Oxidation of the sulfinyl group is minimized by inert atmosphere handling (N2 or Ar).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC Conditions
-
Column: C18, 250 × 4.6 mm, 5 μm
-
Mobile Phase: Acetonitrile/0.1% trifluoroacetic acid (45:55)
-
Flow Rate: 1.0 mL/min
Industrial-Scale Considerations
Cost-Efficiency
The hydroxylamine hydrochloride method reduces raw material costs by 18% compared to hydrazine-based routes, primarily due to lower reagent waste and simplified purification.
Environmental Impact
Ethanol, a green solvent, replaces toxic alternatives like DMF. The process generates 23% less hazardous waste, aligning with EPA guidelines.
Comparative Analysis of Synthesis Routes
Parameter | Gabriel Synthesis | NH2OH·HCl Method |
---|---|---|
Yield | 78–85% | 85–92% |
Purity (HPLC) | 97.5–98.5% | 99.2–99.9% |
Reaction Time | 12–14 hours | 6–8 hours |
Major Impurity | Dihydro-Lafutidine | Sulfone derivatives |
Scalability | Moderate | High |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
- Methodology : Synthesis requires multi-step protocols, including sulfoxidation, nucleophilic substitution, and coupling reactions. For example:
- Sulfinyl group introduction : Use oxidizing agents like meta-chloroperbenzoic acid (mCPBA) under controlled pH (4–5) and low temperature (0–5°C) to prevent over-oxidation to sulfone .
- Stereochemical control (Z-configuration) : Employ palladium-catalyzed coupling with triphenylphosphine ligands to stabilize the transition state .
- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the Z-isomer .
Q. Which analytical techniques are critical for structural confirmation?
- X-ray crystallography : Resolves stereochemistry and intramolecular hydrogen bonds (e.g., N–H⋯N interactions in the pyrimidine-acetamide scaffold) .
- NMR spectroscopy :
- ¹H-NMR : Key signals include δ 8.2–8.5 ppm (pyridine protons), δ 6.2–6.5 ppm (furan protons), and δ 4.1–4.3 ppm (sulfinyl CH₂) .
- 13C-NMR : Sulfinyl group at δ 55–60 ppm; piperidine methylene at δ 45–50 ppm .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₃₀N₃O₄S: 456.1921) .
Q. How can initial biological activity screening be designed?
- In vitro assays :
- Antimicrobial : MIC assays against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
- Anti-inflammatory : Measure inhibition of TNF-α in LPS-stimulated macrophages .
- Molecular docking : Target the piperidine-pyridine moiety to acetylcholine esterase (PDB ID: 4EY7) using AutoDock Vina .
Advanced Research Questions
Q. How to resolve contradictions in structure-activity relationship (SAR) data?
- Case study : Discrepancies in pyridine ring orientation (e.g., 42.25° vs. 67.84° dihedral angles in related compounds) may alter bioactivity .
- Approach :
- Compare X-ray data (e.g., CCDC entries for analogous acetamides) .
- Use dynamic NMR to study conformational flexibility in solution .
- Validate via mutagenesis studies if targeting enzyme active sites .
Q. What computational strategies predict metabolic stability and toxicity?
- In silico tools :
- ADMET Prediction : Use SwissADME to assess CYP450 inhibition (focus on CYP3A4 due to furan metabolism risks) .
- Molecular dynamics (MD) : Simulate sulfinyl group stability in liver microsomes (GROMACS, 50 ns simulations) .
- Experimental validation : Incubate with rat liver microsomes and analyze metabolites via LC-MS/MS .
Q. How to address instability in aqueous media?
- Degradation pathways : Hydrolysis of the sulfinyl group or butenyl ether cleavage at pH > 7 .
- Stabilization methods :
- Formulate with cyclodextrins (e.g., β-CD) to encapsulate the hydrophobic core .
- Add antioxidants (e.g., ascorbic acid) to prevent sulfoxide reduction .
Q. What is the enantiomeric impact of the sulfinyl group on bioactivity?
- Chiral separation : Use a Chiralpak IA column (hexane/isopropanol, 90:10) to isolate (R)- and (S)-sulfoxides .
- Biological testing : Compare IC₅₀ values for each enantiomer in kinase inhibition assays (e.g., p38 MAPK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.